molecular formula C13H18BClO2 B1463523 2-(3-(Chloromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1073353-44-2

2-(3-(Chloromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B1463523
CAS No.: 1073353-44-2
M. Wt: 252.55 g/mol
InChI Key: KWUGBVHPELQIAF-UHFFFAOYSA-N
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Description

2-(3-(Chloromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions. This compound is valued for its stability and reactivity, making it a crucial reagent in the formation of carbon-carbon bonds.

Mechanism of Action

Target of Action

The primary target of 2-(3-(Chloromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as 3-Chloromethylphenylboronic acid pinacol ester, is the carbon atoms in organic compounds that are involved in carbon-carbon bond formation reactions . These reactions are typically catalyzed by transition metals .

Mode of Action

The 3-Chloromethylphenylboronic acid pinacol ester interacts with its targets through a process known as transmetalation . In this process, the boron atom in the ester transfers the organyl group (the 3-Chloromethylphenyl part of the molecule) to a transition metal, forming a new carbon-metal bond . This is a key step in many carbon-carbon bond-forming reactions, such as the Suzuki–Miyaura coupling .

Biochemical Pathways

The action of 3-Chloromethylphenylboronic acid pinacol ester affects the biochemical pathway of carbon-carbon bond formation. Specifically, it facilitates the Suzuki–Miyaura coupling reaction, a widely-used method for creating carbon-carbon bonds . The downstream effects of this include the synthesis of a wide range of organic compounds, which can be used in various applications, from pharmaceuticals to materials science .

Pharmacokinetics

It’s known that boronic esters like this one are generally stable and readily prepared . They are also known to undergo hydrolysis, especially at physiological pH . This could potentially affect the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, and therefore its bioavailability .

Result of Action

The result of the action of 3-Chloromethylphenylboronic acid pinacol ester is the formation of new carbon-carbon bonds. This can lead to the synthesis of a wide variety of organic compounds . The exact molecular and cellular effects would depend on the specific compounds being synthesized.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the rate of its hydrolysis reaction is known to be strongly influenced by pH . Therefore, the compound’s action could be affected by the pH of its environment. Other factors, such as temperature and the presence of other chemicals, could also potentially influence its action.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Chloromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-(chloromethyl)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid. The general reaction conditions include:

    Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)

    Temperature: Room temperature to reflux

    Catalyst: None required

    Dehydrating Agent: Molecular sieves or anhydrous magnesium sulfate

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control

    Purification: Typically involves crystallization or column chromatography to obtain high-purity product

Chemical Reactions Analysis

Types of Reactions

2-(3-(Chloromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions.

    Coupling Reactions: Particularly Suzuki–Miyaura coupling, where it reacts with aryl halides to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. Conditions typically involve mild bases like triethylamine.

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh₃)₄) and bases like potassium carbonate (K₂CO₃) are used under mild conditions (room temperature to 80°C).

Major Products

    Substitution Reactions: Products include substituted phenyl derivatives.

    Coupling Reactions: Biaryl compounds are the primary products, which are valuable intermediates in pharmaceuticals and materials science.

Scientific Research Applications

2-(3-(Chloromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is extensively used in scientific research due to its versatility:

    Chemistry: Used in the synthesis of complex organic molecules via Suzuki–Miyaura coupling.

    Biology: Employed in the development of bioconjugates and probes for biological imaging.

    Medicine: Utilized in the synthesis of pharmaceutical intermediates and active compounds.

    Industry: Applied in the production of polymers, agrochemicals, and electronic materials.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Another organoboron compound used in Suzuki–Miyaura coupling.

    4,4,5,5-Tetramethyl-2-(phenyl)-1,3,2-dioxaborolane: Similar structure but lacks the chloromethyl group.

Uniqueness

2-(3-(Chloromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its chloromethyl group, which provides additional reactivity for further functionalization. This makes it a versatile intermediate in organic synthesis, offering more options for chemical modifications compared to its analogs.

Properties

IUPAC Name

2-[3-(chloromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BClO2/c1-12(2)13(3,4)17-14(16-12)11-7-5-6-10(8-11)9-15/h5-8H,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWUGBVHPELQIAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40674603
Record name 2-[3-(Chloromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40674603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1073353-44-2
Record name 2-[3-(Chloromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1073353-44-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[3-(Chloromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40674603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[3-(chloromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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